molecular formula C10H6Cl2O B15325800 6,7-Dichloronaphthalen-1-ol

6,7-Dichloronaphthalen-1-ol

Cat. No.: B15325800
M. Wt: 213.06 g/mol
InChI Key: HNCOLTQKFTVPCU-UHFFFAOYSA-N
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Description

6,7-Dichloronaphthalen-1-ol is a chemical compound with the molecular formula C10H6Cl2O It is a derivative of naphthalene, characterized by the presence of two chlorine atoms at the 6th and 7th positions and a hydroxyl group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dichloronaphthalen-1-ol typically involves the chlorination of naphthalen-1-ol. The reaction is carried out under controlled conditions to ensure selective chlorination at the 6th and 7th positions. Common reagents used in this process include chlorine gas and a suitable solvent such as carbon tetrachloride. The reaction is usually conducted at elevated temperatures to facilitate the chlorination process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production rate of the compound.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dichloronaphthalen-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the chlorine atoms, yielding naphthalen-1-ol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of naphthalen-1-one derivatives.

    Reduction: Formation of naphthalen-1-ol.

    Substitution: Formation of various substituted naphthalen-1-ol derivatives.

Scientific Research Applications

6,7-Dichloronaphthalen-1-ol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,7-Dichloronaphthalen-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    6-Chloronaphthalen-1-ol: Contains only one chlorine atom at the 6th position.

    7-Chloronaphthalen-1-ol: Contains only one chlorine atom at the 7th position.

    Naphthalen-1-ol: Lacks chlorine atoms but has a similar hydroxyl group.

Uniqueness: 6,7-Dichloronaphthalen-1-ol is unique due to the presence of two chlorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its mono-chlorinated or non-chlorinated counterparts.

Properties

Molecular Formula

C10H6Cl2O

Molecular Weight

213.06 g/mol

IUPAC Name

6,7-dichloronaphthalen-1-ol

InChI

InChI=1S/C10H6Cl2O/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h1-5,13H

InChI Key

HNCOLTQKFTVPCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(C=C2C(=C1)O)Cl)Cl

Origin of Product

United States

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